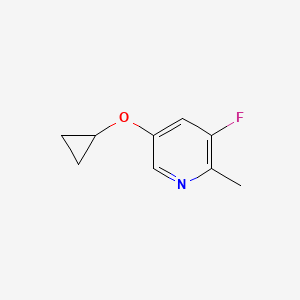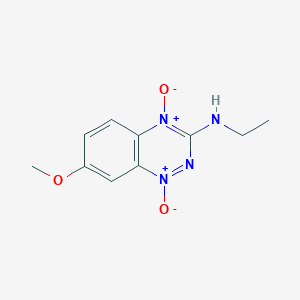![molecular formula C25H26O5 B15173675 {4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid CAS No. 922169-89-9](/img/structure/B15173675.png)
{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid is an organic compound characterized by its complex structure, which includes multiple phenolic and acetic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid typically involves multiple steps, starting from simpler phenolic compounds. One common method involves the reaction of 4-hydroxy-2,5-dimethylbenzaldehyde with phenol in the presence of an acid catalyst to form the bisphenol intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters, depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its phenolic groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of phenolic compounds on cellular processes. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications due to their antioxidant properties. Research is ongoing to explore its efficacy in treating oxidative stress-related conditions.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its phenolic groups provide sites for cross-linking, enhancing the mechanical properties of the resulting materials.
Wirkmechanismus
The mechanism of action of {4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar in structure but lacks the acetic acid group.
4-Hydroxyphenylacetic acid: Contains a single phenolic group and an acetic acid group.
2,5-Dimethylphenol: Contains the dimethylphenol structure but lacks the additional phenolic and acetic acid groups.
Uniqueness
{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid is unique due to its combination of multiple phenolic groups and an acetic acid moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
922169-89-9 |
|---|---|
Molekularformel |
C25H26O5 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-[4-[bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H26O5/c1-14-11-22(26)16(3)9-20(14)25(21-10-17(4)23(27)12-15(21)2)18-5-7-19(8-6-18)30-13-24(28)29/h5-12,25-27H,13H2,1-4H3,(H,28,29) |
InChI-Schlüssel |
QARXBGUJNWEXFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C)C(C2=CC=C(C=C2)OCC(=O)O)C3=C(C=C(C(=C3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol](/img/structure/B15173603.png)


![2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro-](/img/structure/B15173613.png)
![(3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15173617.png)
![Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate](/img/structure/B15173629.png)
![N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15173637.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15173645.png)
![2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid](/img/structure/B15173655.png)

![2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol](/img/structure/B15173664.png)


